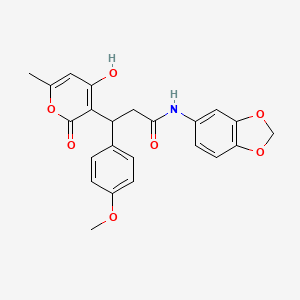
1,3,5-Trifluoroadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trifluoroadamantane is an organic compound with the molecular formula C10H13F3. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trifluoroadamantane can be synthesized through selective fluorination of adamantane derivatives. One common method involves the use of electrochemical fluorination. For instance, adamantane can be dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2), and subjected to electrolysis at specific voltages . The reaction conditions, such as temperature and voltage, are crucial for achieving high yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trifluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the adamantane framework, introducing new functional groups or altering existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation reactions can introduce oxygen-containing groups .
Aplicaciones Científicas De Investigación
1,3,5-Trifluoroadamantane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3,5-Trifluoroadamantane exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Adamantane: The parent compound, known for its stability and diamond-like structure.
1,3-Difluoroadamantane: A similar compound with two fluorine atoms, used in various chemical and industrial applications.
3,5,7-Trifluoroadamantane-1-carboxylic acid: Another fluorinated adamantane derivative with distinct properties and applications.
Uniqueness: 1,3,5-Trifluoroadamantane stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity .
Propiedades
Fórmula molecular |
C10H13F3 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1,3,5-trifluoroadamantane |
InChI |
InChI=1S/C10H13F3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 |
Clave InChI |
XYBQGLJTESAKPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one](/img/structure/B14943893.png)

![1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)
![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)
![4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943908.png)
![2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile](/img/structure/B14943915.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B14943926.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one](/img/structure/B14943939.png)
![2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B14943940.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B14943942.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)
![4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine](/img/structure/B14943951.png)
